molecular formula C13H23NO3 B8401918 tert-Butyl 3-(3-oxopropyl)piperidine-1-carboxylate

tert-Butyl 3-(3-oxopropyl)piperidine-1-carboxylate

Cat. No. B8401918
M. Wt: 241.33 g/mol
InChI Key: VYBQCRIOLLOMLS-UHFFFAOYSA-N
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Patent
US08591878B2

Procedure details

A 1 L oven-dried round-bottom flask was charged with methyltriphenylphosphonium bromide (9.30 g, 26.0 mmol) and THF (250 mL) and cooled to −70° C. A solution of BuLi (2.5 M in hexanes, 10.4 mL, 26.0 mmol) was added dropwise, and the reaction mixture was stirred for 1 h. A solution of tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate (4.19 g, 17.4 mmol) in THF (15 mL) was added, and the reaction mixture was slowly warmed to RT and stirred for 3 days. The reaction mixture was quenched with water and concentrated to remove THF. The mixture was extracted with EtOAc and the combined organic layers were washed with brine, dried with anhydrous MgSO4, filtered and concentrated. The residue was purified by silica gel chromatography (95 hexane/5 EtOAc) to give the title compound as a colorless oil. 1H NMR (CDCl3): δ 5.83-5.77 (m, 1H), 5.0{tilde over (4)} 4.95 (m, 2H), 3.9{tilde over (2)} 3.88 (m, 2H), 2.77 (s, br, 1H)), 2.6{tilde over (0)} 2.35 (m, 1H), 2.1{tilde over (1)} 2.07 (m, 2H), 1.81 (m, 1H), 1.6{tilde over (4)} 1.58 (m, 1H), 1.5{tilde over (0)} 1.20 (m, 13H), 1.2{tilde over (5)} 1.00 (m, 1H) ppm.
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
9.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].O=CCC[CH:10]1[CH2:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:2]([CH:14]1[CH2:15][CH2:10][CH2:11][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:13]1)[CH2:3][CH:4]=[CH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
4.19 g
Type
reactant
Smiles
O=CCCC1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
9.3 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was slowly warmed to RT
STIRRING
Type
STIRRING
Details
stirred for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove THF
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (95 hexane/5 EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC=C)C1CN(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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